molecular formula C12H16N4 B8815749 2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole CAS No. 57897-93-5

2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole

Cat. No. B8815749
CAS RN: 57897-93-5
M. Wt: 216.28 g/mol
InChI Key: SWGOGZZKIMYIKE-UHFFFAOYSA-N
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Description

“2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole” is a chemical compound with the empirical formula C7H17N3 . It is a heterocyclic building block .


Physical And Chemical Properties Analysis

“2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole” is a solid compound . Its molecular weight is 143.23 .

Safety And Hazards

The compound “2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is “Warning” and it has the hazard statement H302 .

Future Directions

The antidepressant potential of related compounds suggests that “2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole” and similar compounds could be further investigated for their potential in treating depression .

properties

CAS RN

57897-93-5

Product Name

2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)

InChI Key

SWGOGZZKIMYIKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-chlorobenzimidazole (5.0 g) and piperazine (8.0 g) were dissolved in 10 ml isopropyl alcohol and reflexed 6.5 hours. The solution was concentrated in vacuo. The residue treated with sodium carbonate and then extracted with chloroform to yield 5.55 g product. mp. 222°-224° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chlorobenzimidazole (10.00 g) and N-mehylpiperazine (20.00 g) is stirred at 125° C. for 5 hours. A 10% aqueous sodium hydroxide (100 ml) is added to the reaction mixture, and the precipitated crystals are separated by filtration. The filtrate is extracted with chloroform, and the chloroform extract is evaporated to dryness to give the same crystals. The crystals are combined and recrystallized from water-methanol to give 2-(4-methyl-1-piperazinyl)benzimidazole (7.02 g) as colorless needles, m.p. 225°-226° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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